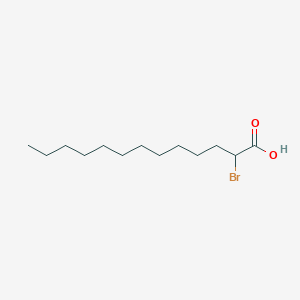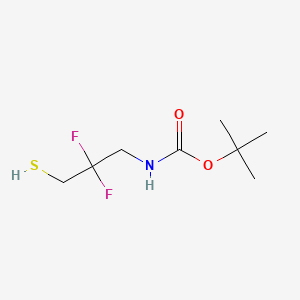
tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl carbamate group, a difluoropropyl chain, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require heating to facilitate the reaction. The sulfanyl group can be introduced through a subsequent thiolation reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The difluoropropyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted difluoropropyl derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for selective transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
Its difluoropropyl and sulfanyl groups can interact with biological targets, leading to the development of novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate involves its interaction with specific molecular targets. The difluoropropyl group can form strong hydrogen bonds and electrostatic interactions with enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate is unique due to the presence of both difluoropropyl and sulfanyl groups. This combination of functional groups provides distinct reactivity and interaction profiles compared to similar compounds. The difluoropropyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group offers additional redox properties .
Properties
Molecular Formula |
C8H15F2NO2S |
|---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate |
InChI |
InChI=1S/C8H15F2NO2S/c1-7(2,3)13-6(12)11-4-8(9,10)5-14/h14H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
ISIGOPYBVXSPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CS)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


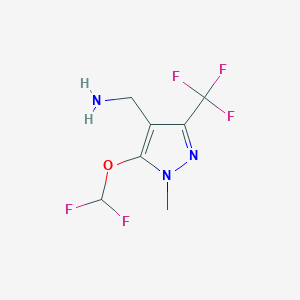
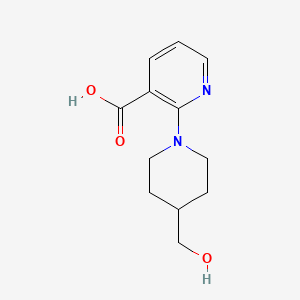

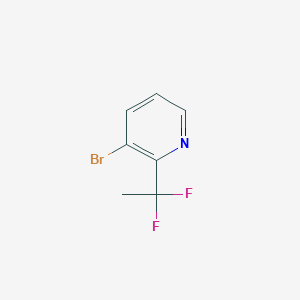
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
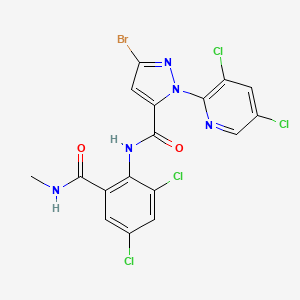
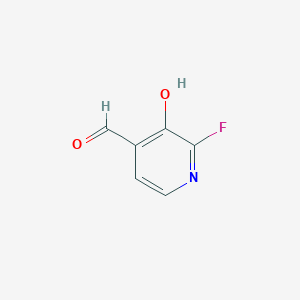
![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)
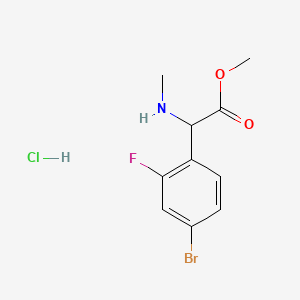
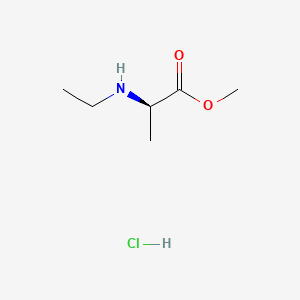
![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
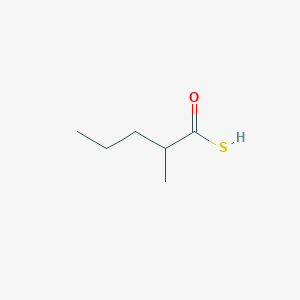
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
